molecular formula C17H25ClN2O5 B4074661 1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]piperazine;oxalic acid

1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]piperazine;oxalic acid

Cat. No.: B4074661
M. Wt: 372.8 g/mol
InChI Key: PBNFLHHLAORSQS-UHFFFAOYSA-N
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Description

1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]piperazine;oxalic acid is a chemical compound that combines the properties of a piperazine derivative and oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]piperazine typically involves the reaction of 4-chloro-3,5-dimethylphenol with 1-(3-chloropropyl)piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]piperazine;oxalic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-[3-(4-Chlorophenoxy)propyl]piperazine: Similar structure but lacks the dimethyl groups.

    1-[3-(4-Methylphenoxy)propyl]piperazine: Similar structure but lacks the chloro group.

    1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.

Uniqueness: 1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]piperazine;oxalic acid is unique due to the presence of both chloro and dimethyl groups on the phenoxy ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

1-[3-(4-chloro-3,5-dimethylphenoxy)propyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O.C2H2O4/c1-12-10-14(11-13(2)15(12)16)19-9-3-6-18-7-4-17-5-8-18;3-1(4)2(5)6/h10-11,17H,3-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNFLHHLAORSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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